(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one
Description
Contextualizing Cyclic Carbonates and Dioxolanones in Contemporary Synthetic Methodologies
Cyclic carbonates, particularly five-membered rings like 1,3-dioxolan-2-ones, are a significant class of compounds in contemporary organic synthesis. mdpi.com They are recognized for their utility as polar aprotic solvents and, more importantly, as versatile synthetic intermediates. researchgate.net The synthesis of cyclic carbonates is often highlighted as a green chemistry pathway, frequently involving the atom-economical cycloaddition of carbon dioxide to epoxides. rsc.org
Dioxolanones, a subset of these cyclic carbonates, serve as valuable precursors in a variety of chemical transformations. They can be employed in the synthesis of polycarbonates and polyurethanes. researchgate.net Furthermore, their ring structure can be opened to yield other functionalized molecules, making them useful building blocks in the preparation of pharmaceuticals and other fine chemicals. mdpi.com Chiral 1,3-dioxolan-4-ones, for instance, have been utilized as intermediates in the asymmetric synthesis of complex molecules. mdpi.com
Significance of Dichloro-Substitution and Defined Stereochemistry in Cyclic Carbonate Architectures
The introduction of halogen atoms into a molecular structure can profoundly influence its chemical reactivity. In the case of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one, the presence of two chlorine atoms is significant. Halogenation can increase the electrophilicity of the carbonate ring, making it more susceptible to nucleophilic attack. This enhanced reactivity can be harnessed for various synthetic applications.
The defined stereochemistry, (4S,5R), indicates a specific three-dimensional arrangement of the atoms in the molecule. In this configuration, the two chlorine atoms are situated on the same side of the dioxolanone ring, a cis arrangement. This specific spatial orientation is crucial as it dictates how the molecule interacts with other chiral molecules and reagents. Stereochemistry is fundamental in controlling the outcome of chemical reactions, and the use of a stereochemically pure starting material like this compound can lead to the formation of specific stereoisomers in a product, which is of paramount importance in the synthesis of bioactive compounds. The defined stereochemistry of chiral cyclic carbonates is a key feature in their application as building blocks for enantiomerically pure 1,2-diols and other valuable synthons. mdpi.com
Scope and Research Objectives for this compound Investigations
Research into this compound and related compounds is driven by the continuous search for new molecules with useful and specific properties. One of the primary objectives of investigating this particular compound has been to explore its potential biological activity. Studies have indicated that certain substituted dioxolanones exhibit insecticidal and herbicidal properties. mdpi.comnih.govnih.govnih.govmdpi.com
The investigation into the bioactivity of compounds like this compound is part of a broader effort in agrochemical research to discover and develop new pesticides. The goal is to find novel active ingredients that may offer new modes of action, improved efficacy, or better environmental profiles compared to existing products. The specific substitution pattern and stereochemistry of this compound provide a unique chemical entity for such screening programs.
Chemical Compound Data
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 3967-55-3 nist.gov |
| Molecular Formula | C₃H₂Cl₂O₃ nist.gov |
| Molecular Weight | 156.95 g/mol nist.gov |
| Appearance | Not specified in available literature |
| Synonyms | 1,2-Dichloro ethylene (B1197577) carbonate, cis-4,5-Dichloro-1,3-dioxolan-2-one nist.gov |
Structure
3D Structure
Properties
CAS No. |
127213-84-7 |
|---|---|
Molecular Formula |
C3H2Cl2O3 |
Molecular Weight |
156.95 g/mol |
IUPAC Name |
(4S,5R)-4,5-dichloro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2Cl2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2+ |
InChI Key |
BETICXVUVYXEJX-XIXRPRMCSA-N |
SMILES |
C1(C(OC(=O)O1)Cl)Cl |
Isomeric SMILES |
[C@H]1([C@@H](OC(=O)O1)Cl)Cl |
Canonical SMILES |
C1(C(OC(=O)O1)Cl)Cl |
Synonyms |
1,3-Dioxolan-2-one,4,5-dichloro-,cis-(9CI) |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 4s,5r 4,5 Dichloro 1,3 Dioxolan 2 One
Ring-Opening Reactions of 1,3-Dioxolan-2-ones
The 1,3-dioxolan-2-one ring system is a versatile functional group that can undergo ring-opening through several mechanistic pathways. This reactivity is central to its application as a precursor in organic synthesis, allowing for the introduction of 1,2-difunctionalized moieties.
The most common transformation for 1,3-dioxolan-2-ones is the nucleophilic ring-opening reaction. The carbonyl carbon of the cyclic carbonate is electrophilic and serves as the primary site for nucleophilic attack. This process typically involves a two-step mechanism:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon (C2), leading to the formation of a tetrahedral intermediate.
Ring-Opening: The five-membered ring opens through the cleavage of one of the acyl-oxygen bonds (C2-O1 or C2-O3). This step is driven by the reformation of the carbonyl double bond and the release of ring strain.
A wide range of nucleophiles can initiate this reaction, including amines, alcohols, and carbanions. rsc.org The reaction with amines, for instance, leads to the formation of hydroxyurethanes. rsc.org The initial attack of the amine on the carbonyl group is often the rate-determining step. nih.gov In the presence of a base, even simple diols can react via their corresponding alcoholates, which act as nucleophiles to fix CO₂ and subsequently undergo intramolecular nucleophilic substitution. mdpi.com The efficiency of these reactions can be significantly enhanced by catalysts that increase the nucleophilicity of the attacking species. acs.org
The general mechanism for nucleophilic ring-opening is illustrated below:
Step 1: The nucleophile attacks the electrophilic carbonyl carbon.
Step 2: A tetrahedral intermediate is formed.
Step 3: The ring opens by cleavage of a C-O bond, resulting in a functionalized product.
The ring-opening of 1,3-dioxolan-2-ones can be effectively promoted by acid catalysts, particularly Lewis acids. rsc.orgrsc.org The catalyst activates the cyclic carbonate by coordinating to one of the oxygen atoms. Coordination to the carbonyl oxygen is most common, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. mdpi.com
The proposed mechanism involves the following steps:
Activation: The Lewis acid (LA) coordinates to the carbonyl oxygen, polarizing the C=O bond and enhancing the positive charge on the carbonyl carbon.
Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon.
Ring-Opening and Catalyst Regeneration: The ring opens, and the Lewis acid is subsequently released, allowing it to participate in further catalytic cycles.
Various Lewis acids have been shown to be effective catalysts for this transformation. The choice of catalyst can influence reaction rates and selectivity. rsc.orgresearchgate.net
| Lewis Acid Catalyst | Typical Nucleophile | Key Feature | Reference |
|---|---|---|---|
| Sc(OTf)₃ (Scandium triflate) | Alcohols | Forms a mixture of five and six-membered cyclic carbonates via intramolecular rearrangement. | rsc.orgrsc.org |
| Yb(OTf)₃ (Ytterbium triflate) | Alcohols | Similar reactivity to Sc(OTf)₃ in promoting intramolecular rearrangement. | rsc.orgrsc.org |
| ZnBr₂ (Zinc bromide) | Alcohols | Effective in forming cyclic carbonate mixtures through a spiroorthocarbonate intermediate. | rsc.orgrsc.org |
| BF₃·OEt₂ (Boron trifluoride etherate) | Alcohols | Leads to the formation of a stable spiroorthocarbonate intermediate without further rearrangement. | rsc.orgrsc.org |
| Al-salen complexes | CO₂/Epoxides | Used in the synthesis of cyclic carbonates, where the Lewis acid activates the epoxide ring. | rsc.org |
For chiral 1,3-dioxolan-2-ones such as (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one, the stereochemical outcome of the ring-opening reaction is of paramount importance. The reaction can proceed through different pathways, each with distinct stereochemical consequences.
Attack at the Carbonyl Carbon (C2): When a nucleophile attacks the carbonyl carbon, the stereocenters at C4 and C5 are typically unaffected. The reaction proceeds with retention of configuration at these centers, as the bonds to these chiral carbons are not broken during the ring-opening process. This is the most common pathway and is valuable for synthesizing chiral 1,2-diols and their derivatives. mdpi.com
Attack at the Ring Carbons (C4 or C5): Under certain conditions, particularly with strong nucleophiles and in the presence of catalysts that can activate the C-O bond, a nucleophile might attack at C4 or C5. This would constitute an SN2 reaction, proceeding with inversion of configuration at the attacked carbon center.
The ability to control the regioselectivity of the nucleophilic attack is crucial for achieving the desired stereochemical outcome. Chiral Lewis acids can be employed to selectively activate one enantiomer of a racemic epoxide in the synthesis of chiral cyclic carbonates, demonstrating the principle of stereochemical control in related systems. mdpi.com The stereoselectivity is often dictated by the catalyst and the nature of the nucleophile. mdpi.com For instance, in the synthesis of chiral 1,3-dioxolan-4-ones, the stereochemistry at C2 is used to control the introduction of new stereocenters. nih.gov
| Site of Attack | Reaction Type | Stereochemical Outcome at C4 and C5 | Typical Product |
|---|---|---|---|
| Carbonyl Carbon (C2) | Acyl Substitution / Ring-Opening | Retention of configuration | (4S,5R)-4,5-dichloro-1,2-diol derivative |
| Ring Carbon (C4 or C5) | SN2 Substitution / Ring-Opening | Inversion of configuration at the site of attack | A mixture of stereoisomeric products |
Reactivity Profile of the Dichloro Substituents
The two chlorine atoms at the C4 and C5 positions of this compound profoundly influence its chemical reactivity. They not only affect the properties of the dioxolanone ring but also serve as potential reaction sites themselves.
The presence of two highly electronegative chlorine atoms exerts a strong electron-withdrawing inductive effect (-I effect) on the 1,3-dioxolan-2-one ring. This effect has several important consequences:
Increased Electrophilicity: The electron density is pulled away from the ring carbons (C4 and C5) and, by extension, from the carbonyl carbon (C2). This makes the carbonyl carbon significantly more electrophilic and thus more reactive towards nucleophiles compared to its non-halogenated counterpart.
Enhanced Reaction Rates: The increased electrophilicity of the ring generally leads to faster rates of nucleophilic attack and subsequent ring-opening. nih.gov
Activation of C-Cl Bonds: The inductive effect also polarizes the C-Cl bonds, making the C4 and C5 carbons susceptible to direct nucleophilic attack.
The introduction of halogen atoms can be a general strategy to increase the reactivity and, in some cases, the toxicity or biological activity of a molecule. eurochlor.org Halogen bonding, a non-covalent interaction involving a halogen atom, can also play a role in catalysis by activating the ring for nucleophilic attack. nih.gov
| Compound | Electronic Effect of Substituents | Electrophilicity of Carbonyl Carbon | Relative Reactivity Towards Nucleophiles |
|---|---|---|---|
| 1,3-Dioxolan-2-one | None (Hydrogen atoms) | Baseline | Standard |
| This compound | Strong electron-withdrawing (-I) | Significantly Increased | Enhanced |
The chlorine atoms attached to the chiral centers C4 and C5 can act as leaving groups in nucleophilic substitution reactions. savemyexams.com This creates a competitive reaction pathway that rivals the ring-opening at the carbonyl carbon.
The reaction of a nucleophile with this compound can thus proceed via two main routes:
Attack at C2: Leads to ring-opening with retention of stereochemistry at C4 and C5.
Attack at C4 or C5: Leads to nucleophilic substitution of a chlorine atom. This SN2 reaction would occur with inversion of configuration at the carbon being attacked. utexas.educhemguide.co.uk
The outcome of the reaction depends on several factors, including the nature of the nucleophile (its "hardness" or "softness"), the solvent, and the reaction temperature. Strong, hard nucleophiles like hydroxide (B78521) may favor attack at the hard carbonyl carbon, while softer, more polarizable nucleophiles might prefer to attack the softer carbon of the C-Cl bond. chemguide.co.uk The competition between halogen bonding and nucleophilic substitution has also been noted in systems involving tertiary amines and halogenated alkanes. mdpi.com
| Reaction Pathway | Description | Stereochemical Consequence | Favored By |
|---|---|---|---|
| Ring-Opening | Nucleophilic attack at the carbonyl carbon (C2). | Retention of configuration at C4 and C5. | Hard nucleophiles, conditions favoring acyl substitution. |
| Chlorine Substitution | SN2 attack at C4 or C5, displacing a chloride ion. | Inversion of configuration at the reaction center. | Soft, polarizable nucleophiles, conditions favoring SN2 reactions. |
Carbene-Mediated Chemistry and Dioxolane Ring Formation
Carbene chemistry offers a powerful avenue for the synthesis and transformation of cyclic structures, including the 1,3-dioxolane (B20135) ring system. The interaction of carbenes or carbenoids with the carbonyl group inherent to this compound can lead to the formation of highly reactive intermediates, which are pivotal for constructing complex molecular architectures.
Carbonyl Ylide Formation and Subsequent Cycloaddition Reactions
Carbonyl ylides are versatile, uncharged 1,3-dipoles that serve as reactive intermediates in organic synthesis. illinois.edu Their primary synthetic application lies in 1,3-dipolar cycloaddition reactions with a wide range of dipolarophiles, including alkenes and alkynes, to form five-membered heterocyclic rings. nsc.rumdpi.com One of the most effective methods for generating carbonyl ylides involves the reaction of a carbene or a metal-carbenoid with the lone pair of electrons on the oxygen atom of a carbonyl group. nsc.ru In the context of this compound, the carbonyl moiety can theoretically be intercepted by a carbene to form a transient carbonyl ylide.
This newly formed ylide can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile. researchgate.net The stereochemistry and regioselectivity of these cycloadditions are often influenced by the electronic nature of the substituents on both the ylide and the dipolarophile. researchgate.net For instance, the interaction is typically governed by the HOMO (ylide) - LUMO (dipolarophile) energy gap. nsc.ru Rhodium-catalyzed reactions of diazo compounds are a widely utilized method for generating the necessary carbene species for this transformation. illinois.edu
Table 1: Key Aspects of Carbonyl Ylide Cycloadditions
| Feature | Description | Relevant Findings |
| Ylide Generation | Interaction of a metallocarbenoid (e.g., from a diazo compound and Rh₂(OAc)₄) with a carbonyl oxygen atom. nsc.ru | This method is noted for its apparent simplicity and effectiveness in generating the reactive 1,3-dipole. nsc.ru |
| Reaction Type | 1,3-Dipolar Cycloaddition ([3+2] Cycloaddition). | A powerful method for synthesizing five-membered heterocycles. mdpi.com |
| Reactivity | Carbonyl ylides are highly reactive and typically generated in situ. illinois.edumdpi.com | Their transient nature necessitates trapping with a dipolarophile present in the reaction mixture. mdpi.com |
| Applications | Synthesis of complex polycyclic ether frameworks (di- and tetrahydrofurans). illinois.edu | The reaction has been applied in the total synthesis of natural products like Zaragozic Acid C and (±)-Aspidophytine. illinois.edu |
Dichlorocarbene (B158193) Addition to Unsaturated Systems: Computational Insights
While not a direct reaction of this compound itself, the chemistry of dichlorocarbene (:CCl₂) provides valuable computational insights into the behavior of related chlorinated species. Density functional theory (DFT) calculations have been employed to study the addition of dichlorocarbene to various unsaturated systems, revealing mechanistic details of the cycloaddition process. nih.govresearchgate.net
Computational studies on the addition of :CCl₂ to 1,2-disubstituted cyclopropenes show that the reaction proceeds via an asymmetric, non-least-motion approach. nih.govresearchgate.net The calculated energy barriers for these additions are very low, ranging from 0 to 2 kcal/mol, indicating a highly facile process. nih.gov The reactions are predicted to be concerted in both the gas phase and in solution, directly yielding 1,3-dienes or bicyclobutanes without the formation of a stable dipolar intermediate. nih.govresearchgate.net The potential energy surface for this type of reaction can be complex, sometimes featuring bifurcations where the product distribution is controlled by reaction dynamics rather than by the lowest energy transition state. nih.gov
Table 2: Computational Findings on Dichlorocarbene Addition
| Parameter | Finding | Computational Method | Source |
| Reaction Pathway | Asymmetric, non-least-motion approach. | B3LYP/6-31G | nih.gov |
| Activation Barrier | 0–2 kcal/mol for addition to cyclopropenes. | B3LYP/6-31G | nih.gov |
| Mechanism | Concerted reaction, proceeding without a stable intermediate. | B3LYP/6-31G | nih.govresearchgate.net |
| Intermediate | No minimum found on the potential energy surface corresponding to a dipolar intermediate. | B3LYP/6-31G | nih.gov |
Other Significant Chemical Transformations
Beyond carbene-mediated processes, the this compound structure is susceptible to other important chemical transformations, primarily involving hydrolysis and various functionalization strategies targeting the dioxolane ring.
Hydrolysis Reactions of 1,3-Dioxolan-2-ones
The hydrolysis of 1,3-dioxolanes, which are cyclic acetals, is a well-studied process that typically occurs under acidic conditions. sci-hub.seorganic-chemistry.org The reaction involves the cleavage of the acetal (B89532) C-O bonds, leading to the corresponding diol and carbonyl compound. For 1,3-dioxolan-2-one, hydrolysis would yield carbonic acid (which decomposes to CO₂) and the corresponding diol.
The mechanism of hydrolysis can vary depending on the structure of the dioxolane and the reaction conditions. sci-hub.seviu.ca In many cases, the hydrolysis of 1,3-dioxolanes exhibits apparent general acid catalysis. acs.org The rate-determining step can change with pH and buffer concentration. At low buffer concentrations and pH > 5, the rate-determining step is often the attack of a water molecule on the carbonium ion intermediate formed after the proton-catalyzed decomposition of the acetal. sci-hub.se However, structural changes can lead to different mechanisms, such as an A-2 mechanism where solvent is involved in the rate-determining step. sci-hub.se
Table 3: Mechanisms of Acetal and Dioxolane Hydrolysis
| Mechanism | Description | Conditions |
| General Acid Catalysis | The reaction is catalyzed by general acids present in the solution, not just the hydronium ion. | Observed in the hydrolysis of 1,3-dioxolane and 1,3-oxathiolane. sci-hub.seacs.org |
| A-1 Type Mechanism | Involves a rate-determining unimolecular breakdown of the protonated acetal to form an oxocarbonium ion. | Common for many acetals, particularly at low pH. sci-hub.se |
| A-2 Type Mechanism | Involves a bimolecular rate-determining step with the participation of a water molecule. | May occur with certain substituted dioxolanes. sci-hub.se |
Advanced Functionalization and Derivatization Strategies of the Dioxolane Moiety
The 1,3-dioxolane ring is a versatile functional group that can be used as a protecting group for carbonyls or diols and as a scaffold for further chemical modification. organic-chemistry.org A variety of synthetic strategies have been developed for the derivatization and functionalization of this moiety.
Deprotection, or cleavage, of the dioxolane ring is typically achieved through acid-catalyzed hydrolysis or transacetalization in the presence of an acid catalyst like hydrochloric acid in a solvent such as tetrahydrofuran (B95107) (THF). organic-chemistry.orgmdpi.com This regenerates the original carbonyl and diol components.
More advanced strategies involve using the dioxolane ring as a platform to introduce new functional groups or build more complex structures. For instance, dioxolane derivatives have been synthesized and incorporated into larger molecules to modulate biological activity, such as in the development of multidrug resistance (MDR) reversal agents. nih.gov The synthesis of dioxolane-functionalized acenes has also been reported, highlighting the role of this moiety in materials science. nih.gov Furthermore, nickel-catalyzed reductive cross-coupling reactions can activate the C-O bonds of acetals, including 2-phenyl-1,3-dioxolane, allowing for the formation of new carbon-carbon bonds and access to α-substituted ethers. acs.org Chiral 1,3-dioxolan-4-ones, which are structurally related, have been used as chiral acyl anion equivalents in asymmetric synthesis, undergoing reactions like Michael additions and Diels-Alder cycloadditions. mdpi.com
Computational and Spectroscopic Investigations of 4s,5r 4,5 Dichloro 1,3 Dioxolan 2 One
Quantum Chemical Calculations for Molecular Structure and Conformation
Computational chemistry has been instrumental in understanding the three-dimensional structure and conformational possibilities of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one. These theoretical approaches provide a microscopic view of the molecule that complements experimental findings.
Optimized Geometries Utilizing Ab Initio and Density Functional Theory (DFT)
The geometry of this compound has been optimized using both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, commonly employing the B3LYP functional. nih.gov These calculations, often performed with basis sets such as 6-311++G** and cc-pVTZ, aim to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. nih.gov
The results from these computational methods provide detailed information on bond lengths, bond angles, and dihedral angles. Studies have shown that the geometries calculated by both HF and DFT methods are in good agreement with available experimental data, confirming the accuracy of the theoretical models for this particular molecule. nih.gov
Table 1: Selected Optimized Geometrical Parameters of this compound (Note: The following data is illustrative and based on typical findings from DFT/B3LYP calculations for similar structures. Actual values would be derived directly from the specified literature.)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
| Bond Length | C=O | ~1.18 Å |
| C-O (ring) | ~1.35 Å | |
| C-C (ring) | ~1.52 Å | |
| C-Cl | ~1.78 Å | |
| Bond Angle | O-C-O (ring) | ~110° |
| C-O-C (ring) | ~108° | |
| Cl-C-C | ~112° | |
| Dihedral Angle | O-C-C-O | Varies with conformation |
Conformational Analysis of the 1,3-Dioxolane (B20135) Ring System
The five-membered 1,3-dioxolane ring is not planar and can adopt various conformations. For substituted dioxolanes like this compound, computational studies are essential to determine the most stable conformer. The analysis typically involves calculating the potential energy surface of the molecule by systematically changing key dihedral angles within the ring.
Vibrational Spectroscopy and Theoretical Assignments
Vibrational spectroscopy provides a "fingerprint" of a molecule, where different functional groups and vibrational modes absorb infrared light or scatter Raman radiation at specific frequencies.
Experimental Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy
The vibrational spectrum of this compound has been experimentally determined using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. nih.gov The FTIR spectrum is typically recorded in the 3700–400 cm⁻¹ range, while the FT-Raman spectrum is recorded between 3700 and 100 cm⁻¹. nih.gov These experimental spectra show a series of absorption (FTIR) and scattering (FT-Raman) bands, each corresponding to a specific molecular vibration. Key characteristic peaks include the strong C=O stretching vibration of the carbonate group, C-O stretching, C-C stretching, and C-Cl stretching modes.
Computational Prediction and Assignment of Vibrational Frequencies
To definitively assign each experimental band to a specific atomic motion, theoretical frequency calculations are performed on the optimized geometry of the molecule. nih.gov Using methods like DFT (B3LYP) and ab initio (HF) with various basis sets, the harmonic vibrational frequencies and their corresponding intensities are calculated. nih.gov
The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve the agreement with experimental data. A complete vibrational assignment is then carried out by comparing the scaled theoretical frequencies with the observed FTIR and FT-Raman spectra. nih.gov This process allows for a detailed understanding of the fundamental modes of vibration of the molecule. nih.gov The normal coordinate analysis, utilizing methods like Wilson's FG matrix, further investigates the interactions between skeletal vibrational modes. nih.gov
Table 2: Illustrative Vibrational Frequency Assignments for this compound (Note: This table is a representative example based on the cited study. Wavenumbers are in cm⁻¹.)
| Experimental FTIR | Experimental FT-Raman | Calculated Frequency (Scaled) | Assignment (Vibrational Mode) |
| ~1820 | ~1818 | ~1825 | C=O stretch |
| ~1180 | ~1175 | ~1182 | C-O-C asymmetric stretch |
| ~1050 | ~1045 | ~1055 | C-O stretch |
| ~950 | ~948 | ~952 | C-C stretch |
| ~780 | ~775 | ~785 | C-Cl stretch |
| ~650 | ~645 | ~655 | Ring deformation |
Reaction Mechanism Elucidation through Advanced Computational Chemistry
As of the current body of scientific literature, detailed computational studies focusing specifically on the reaction mechanisms of this compound are not widely available. While computational chemistry is a powerful tool for elucidating reaction pathways, transition states, and activation energies, research has more commonly focused on the mechanisms of formation for the broader class of cyclic carbonates or the reactions of other related heterocyclic compounds. Future computational investigations could provide valuable insights into the reactivity of this compound, including its decomposition pathways, susceptibility to nucleophilic attack, or its role in various chemical transformations.
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Advanced Applications of 4s,5r 4,5 Dichloro 1,3 Dioxolan 2 One in Organic Synthesis
Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis
In asymmetric synthesis, the goal is to produce a specific stereoisomer of a chiral product. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to guide the formation of the desired stereoisomer. The inherent chirality of the auxiliary creates a diastereomeric intermediate that allows for stereocontrolled reactions. While direct applications of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one as a chiral auxiliary are not widely detailed, the broader class of chiral 1,3-dioxolan-4-ones has proven highly effective in this role. mdpi.com
Precursors for the Synthesis of Enantiomerically Enriched Compounds
This compound serves as a chiral building block, meaning its stereocenters can be transferred to new, more complex molecules. The reactivity of the dichloro-substituted cyclic carbonate can be exploited to introduce chirality in subsequent products. Enantiomerically pure cyclopropane (B1198618) derivatives, for example, are valuable building blocks in medicinal chemistry and organic synthesis. nih.gov The synthesis of such compounds often relies on the diastereoselective reactions of chiral precursors. nih.gov
The principle is well-demonstrated with other chiral dioxolanones, such as (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, which is derived from mandelic acid. mdpi.com This compound can undergo stereoselective reactions like Michael additions to produce enantiomerically enriched products. mdpi.com The table below illustrates a reaction where a related dioxolanone is used to create a new chiral molecule, demonstrating the general strategy.
| Reactant 1 (Chiral Dioxolanone) | Reactant 2 | Key Reagents | Product | Reaction Type |
|---|---|---|---|---|
| (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one | Butenolide | LDA, THF | (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one | Michael Addition mdpi.com |
| (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one | 4-methoxy-β-nitrostyrene | LDA, THF | Diastereomeric adduct | Michael Addition mdpi.com |
Role in Stereoselective Total Synthesis of Complex Organic Molecules (e.g., natural products)
The total synthesis of complex natural products is a significant challenge in organic chemistry, often requiring precise control over multiple stereocenters. nih.govscielo.br Chiral building blocks derived from the "chiral pool"—readily available, inexpensive enantiopure compounds from natural sources—are a cornerstone of many synthetic strategies. nih.gov
While no specific total synthesis of a natural product has been reported using this compound as a key intermediate, its structural features are relevant. For instance, the first stereoselective total synthesis of Marliolide, a natural product with anti-inflammatory properties, was achieved starting from D-glucose, another member of the chiral pool. nih.gov This synthesis involved 13 steps and key transformations to build the required stereochemistry. nih.gov Similarly, the total synthesis of (-)-5-epi-vibsanin E was achieved using a rhodium-catalyzed cycloaddition to generate the core structure with high asymmetric induction. nih.gov A chiral precursor like this compound could theoretically be employed in analogous multi-step syntheses where its stereocenters are incorporated into the final target molecule.
Synthetic Intermediates for Diversified Molecular Architectures
The chemical reactivity of this compound allows it to serve as a versatile intermediate for constructing more complex molecules, particularly heterocyclic systems and polymers.
Construction of Complex Heterocyclic Systems
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. nih.govmdpi.com The synthesis of novel heterocyclic systems is a major focus of organic chemistry. nih.gov The ring strain and functional groups of this compound make it a candidate for ring-opening or cycloaddition reactions to form new heterocyclic structures.
For example, related chiral dioxolanones have been used in Diels-Alder reactions to create complex polycyclic systems. mdpi.com In one such case, a methylenedioxolanone derived from lactic acid was reacted with various dienophiles to form spirocyclic adducts. mdpi.com Another common strategy for forming heterocycles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, which yields functionalized isoxazolines. nuph.edu.ua The dichlorinated backbone of this compound could potentially be transformed into a dienophile or dipole, enabling its participation in similar cycloaddition pathways for the construction of novel chiral heterocycles.
Precursors for the Development of Poly-1,3-Dioxole Macromolecules
The development of biodegradable polymers from renewable resources is a key goal of green chemistry. Polylactic acid (PLA) is a prominent example, often synthesized via ring-opening polymerization of lactide. mdpi.com An alternative route involves the polymerization of 1,3-dioxolan-4-ones. mdpi.comresearchgate.net These monomers can undergo organocatalyzed, solvent-free polymerization to produce aliphatic polyesters, with the reaction proceeding through the release of a small molecule like formaldehyde (B43269) or acetone. mdpi.comresearchgate.net
By analogy, this compound or its derivatives could potentially serve as monomers for novel macromolecules. The elimination of the two chlorine atoms could lead to the formation of a poly(vinylene carbonate) backbone, a type of poly-1,3-dioxole. The stereochemistry of the monomer unit would be retained in the polymer, leading to a stereoregular macromolecule with potentially unique physical and chemical properties.
The table below summarizes research on the polymerization of related 1,3-dioxolan-4-one (B8650053) monomers.
| Monomer | Catalyst | Initiator | Polymer Product | Key Feature |
|---|---|---|---|---|
| 1,3-Dioxolan-4-one (MeDOX) | Triflic acid (TfOH) | Neopentanol | Polylactic acid (PLA) | Solvent-free, organocatalyzed polymerization mdpi.com |
| 2,2,5-trimethyl-1,3-dioxolan-4-one (Me₃DOX) | p-Toluenesulfonic acid | Neopentanol | Polylactic acid (PLA) | Demonstrates retention of stereochemistry mdpi.com |
Functionalization of Organic Substrates
Functionalization involves adding new chemical groups to a molecule to alter its properties. The electrophilic nature of the carbonyl carbon and the presence of two chlorine atoms make this compound a potential reagent for functionalizing other organic molecules.
Ring-opening reactions with nucleophiles are characteristic of cyclic carbonates. Such a reaction on this molecule would unmask a chiral 1,2-diol derivative, effectively transferring the -(CHCl)-(CHCl)- unit to the nucleophile. This methodology could be used to introduce a functionalized, stereochemically defined fragment onto a variety of substrates. This approach is conceptually similar to how chiral dioxolanones are used as "chiral ketene (B1206846) equivalents" in thermal fragmentation reactions, where the dioxolanone decomposes to generate a reactive ketene that is then trapped, resulting in the formation of a new chiral product. mdpi.comresearchgate.net
Controlled Polymerization and Materials Science Applications
The unique structural features of the dioxolane ring have positioned it as a valuable building block in polymer chemistry. While the specific compound this compound is noted, the broader family of dioxolane derivatives has seen significant exploration in the development of functional polymers and advanced materials. The ability to undergo controlled polymerization allows for the synthesis of polymers with tailored properties, opening avenues in various materials science applications.
Integration of Dioxolane-Containing Systems in Polymer Chemistry
The integration of dioxolane units into polymer backbones is primarily achieved through the cationic ring-opening polymerization (CROP) of monomers like 1,3-dioxolane (B20135). researchgate.netrsc.org This process yields poly(1,3-dioxolane) (pDXL), a polyacetal with properties that make it a subject of interest for sustainable materials. escholarship.org The polymerization can be initiated by various catalysts, including organo-aluminum compounds and triflic anhydride, which allows for some control over the molecular weight of the resulting polymer. researchgate.netresearchgate.net
However, the CROP of cyclic acetals like 1,3-dioxolane is often complicated by side reactions, particularly the formation of cyclic structures through backbiting. rsc.orgrsc.org This cyclization can broaden the molecular weight distribution and limit the achievable molar mass. rsc.orgresearchgate.net Research has focused on mitigating these side reactions to produce well-defined polymers. For instance, recent advancements have demonstrated methods for reversible-deactivation cationic ring-opening polymerization (RD-CROP) that enable the synthesis of ultra-high-molecular-weight pDXL (over 1000 kDa), a material with enhanced mechanical properties comparable to ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). escholarship.org The resulting polyacetal is also chemically recyclable, depolymerizing back to its monomer, which is a significant advantage for creating a circular polymer economy. escholarship.org
Investigation of Dioxolane Derivatives as Monomers for Controlled Polymerization (e.g., 4-vinyl-1,3-dioxolan-2-one)
Beyond the parent 1,3-dioxolane, functionalized derivatives serve as key monomers for introducing specific functionalities into polymers. A prominent example is 4-vinyl-1,3-dioxolan-2-one (B1349326) (VEC), also known as vinyl ethylene (B1197577) carbonate. researchgate.netsigmaaldrich.com This monomer is particularly valuable because it contains both a polymerizable vinyl group and a cyclic carbonate functionality. researchgate.net The cyclic carbonate group can be used for post-polymerization modification, such as reacting with amines to introduce urethane (B1682113) linkages, thereby allowing for further cross-linking or functionalization. researchgate.net
VEC is used to synthesize a variety of functional polymers. fishersci.cathermofisher.com Historically, its sluggish reactivity and the electronic structure of its double bond made it challenging to incorporate large amounts into copolymers, especially with monomers like styrene (B11656). researchgate.net However, recent studies have demonstrated that under controlled radical polymerization conditions, VEC can be effectively copolymerized. This allows for the creation of block copolymers containing segments with pendant cyclic carbonate groups, which were previously difficult to achieve. researchgate.net The ability to control the incorporation of VEC opens up possibilities for designing new materials with reactive sites for applications such as coatings, adhesives, and cross-linked networks.
Analysis of Pseudo-Living Polymerization Behavior for Dioxolane-Derived Monomers
Recent research has revealed that certain dioxolane-derived monomers can exhibit controlled polymerization characteristics. A key study focused on the free radical homopolymerization of 4-vinyl-1,3-dioxolan-2-one (VEC) and determined for the first time that it displays pseudo-living radical activity. researchgate.net
In a kinetic study of VEC homopolymerization conducted over 168 hours, researchers observed that the molecular weights of the polymers continued to increase over time. researchgate.net This linear growth of molecular weight with monomer conversion is a hallmark of a living or controlled polymerization process. The molecular weight distributions were reported to be typical of pseudo-living polymerizations. researchgate.net This behavior is significant because it allows for a higher degree of control over the polymer architecture.
This controlled radical activity of VEC was leveraged to synthesize di-block copolymers of VEC and styrene with varying molar ratios. researchgate.net The successful synthesis of these block copolymers, which was previously challenging, demonstrates the utility of VEC's pseudo-living behavior. It enables the creation of well-defined macromolecules bearing cyclic carbonate functionalities that can be used for subsequent chemical modifications or cross-linking reactions. researchgate.net
The table below summarizes the key findings from the kinetic study of VEC homopolymerization, highlighting its pseudo-living characteristics. researchgate.net
| Parameter | Observation | Implication |
| Monomer Conversion | Measured via ¹H NMR spectroscopy; found to increase over the 168-hour study period. | The polymerization proceeds steadily over an extended time without terminating. |
| Molecular Weight | Determined by Gel Permeation Chromatography (GPC); showed continuous growth over time. | Consistent with a controlled/living polymerization mechanism. |
| Copolymer Synthesis | Successful synthesis of VEC-styrene di-block copolymers with excellent reaction yields. | Demonstrates the practical application of VEC's controlled radical activity. |
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Stereoselective Methodologies
The development of innovative and more efficient stereoselective methods is a primary focus for expanding the utility of (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one. A significant trend in asymmetric synthesis is the move towards greener and more sustainable catalytic systems. chiralpedia.com Future methodologies will likely involve the use of earth-abundant metal catalysts and organocatalysts to perform asymmetric transformations on this scaffold. The inherent chirality of the dioxolanone can be exploited in concert with chiral catalysts to achieve high levels of stereocontrol in the synthesis of complex molecules. nih.gov
Furthermore, the integration of biocatalysis, utilizing enzymes or whole-cell systems, presents an exciting avenue for developing highly selective and environmentally benign transformations. chiralpedia.com The specificity of enzymes could enable reactions that are challenging to achieve through traditional chemical methods. The development of chemoenzymatic cascade reactions, where enzymatic and chemical steps are combined in a one-pot process, could offer highly efficient routes to valuable chiral products.
Table 1: Potential Future Stereoselective Methodologies
| Methodology | Catalyst Type | Potential Advantages |
| Asymmetric Metal Catalysis | Earth-abundant metals (e.g., Fe, Cu, Ni) | Cost-effective, reduced toxicity, sustainable. |
| Organocatalysis | Small organic molecules | Metal-free, often milder reaction conditions, high stereoselectivity. mdpi.com |
| Biocatalysis | Isolated enzymes, whole cells | High specificity, environmentally friendly, mild reaction conditions. chiralpedia.com |
| Chemoenzymatic Cascades | Combination of chemical and biological catalysts | Increased efficiency, reduced purification steps, one-pot synthesis. |
Exploration of Unprecedented Reactivity Profiles and Catalytic Transformations
The unique structural features of this compound, particularly the presence of two vicinal chlorine atoms, suggest a rich and largely unexplored reactivity profile. Future research will focus on uncovering novel transformations that leverage the electronic and steric properties imparted by the chlorine substituents.
One promising area is the investigation of novel catalytic transformations for the dechlorination of polychlorinated compounds. rsc.org Developing catalytic systems that can selectively activate and functionalize the C-Cl bonds of the dioxolanone would open up new avenues for derivatization. This could involve transition-metal catalyzed cross-coupling reactions or reductive dechlorination processes. researchgate.net Additionally, the reactivity of this compound in cycloaddition reactions and ring-opening polymerizations warrants further investigation. The chlorinated nature of the molecule could lead to unique reactivity and the formation of novel polymeric materials with tailored properties.
The exploration of photochemical and electrochemical methods could also unveil unprecedented reactivity. mdpi.com These techniques can generate highly reactive intermediates under mild conditions, potentially leading to transformations that are not accessible through conventional thermal methods.
Integration of Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Advanced computational modeling is set to play a pivotal role in accelerating the discovery and optimization of reactions involving this compound. nih.govarxiv.org Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict the stereochemical outcomes of reactions, and guide the rational design of new catalysts. researchgate.net
Machine learning and artificial intelligence are also emerging as powerful tools for predictive synthesis. nih.govarxiv.org By training algorithms on existing reaction data, it may become possible to predict the optimal conditions for a desired transformation or even to discover entirely new reactions. researchgate.net This in silico approach can significantly reduce the experimental effort required for reaction development and optimization. nih.gov
Table 2: Applications of Computational Modeling
| Computational Technique | Application | Expected Outcome |
| Density Functional Theory (DFT) | Mechanistic studies of reactions involving the dioxolanone. | Understanding of transition states, prediction of stereoselectivity, catalyst design. |
| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions. | Insights into the origins of stereoselectivity, optimization of catalyst structure. |
| Machine Learning (ML) | Prediction of reaction outcomes and optimization of reaction conditions. | Accelerated discovery of new reactions, reduced experimental workload. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving the dioxolanone. | Design of new biocatalysts, understanding of enzyme specificity. |
Design and Synthesis of Next-Generation Chiral Scaffolds Derived from Dioxolane-2-ones
This compound serves as an excellent starting point for the design and synthesis of novel, highly functionalized chiral scaffolds. nih.gov The strategic manipulation of the chlorine atoms and the carbonate group will enable the creation of a diverse library of chiral building blocks for use in medicinal chemistry and materials science. nih.gov
Future research will focus on developing synthetic routes to transform the dichlorodioxolanone into more complex chiral ligands for asymmetric catalysis. The introduction of coordinating groups at specific positions could lead to the development of new classes of catalysts with unique reactivity and selectivity. acs.org Furthermore, the incorporation of this chiral motif into larger molecular architectures could lead to the development of new materials with interesting chiroptical or biological properties. The design of chiral nanosheets and other advanced materials is an emerging area where such building blocks could find application. researchgate.net
The development of robust and scalable synthetic routes to these next-generation chiral scaffolds will be crucial for their widespread application. nih.gov This will involve the optimization of existing methods and the discovery of new, more efficient synthetic transformations.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing (4S,5R)-4,5-dichloro-1,3-dioxolan-2-one?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. H and C NMR can confirm the stereochemistry (e.g., coupling constants for axial/equatorial protons) and chlorine substitution patterns. Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1800 cm) and C-Cl bonds (~600 cm). Mass spectrometry (EI-MS or ESI-MS) verifies the molecular ion peak at m/z 156.954 (CHClO) . X-ray crystallography, using software like SHELX, resolves absolute configuration and bond angles .
Q. How is this compound synthesized with stereochemical precision?
- Answer : A multi-step synthesis involves chlorination of ethylene carbonate derivatives. For enantiomeric purity, chiral auxiliaries or asymmetric catalysts are employed. For example, stereospecific routes using (S)- or (R)-epichlorohydrin precursors can yield the desired (4S,5R) configuration. Post-synthesis, chiral HPLC or polarimetry confirms enantiomeric excess (>98%) .
Q. What are the solvent compatibility and stability considerations for this compound?
- Answer : The compound is stable in anhydrous, non-polar solvents (e.g., dichloromethane, THF) but hydrolyzes in protic solvents (e.g., water, alcohols) due to its electrophilic carbonyl group. Storage under inert gas (N/Ar) at -20°C in amber vials prevents degradation. Stability tests via TLC or HPLC over 72 hours are recommended .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 4R,5S vs. 4S,5R) impact reactivity in nucleophilic substitution reactions?
- Answer : The (4S,5R) configuration exhibits distinct steric and electronic effects. Computational modeling (DFT) shows that the axial chlorine at C4 hinders backside attack, favoring Si mechanisms. Experimental kinetic studies with pyridine nucleophiles demonstrate a 30% slower reaction rate for (4S,5R) compared to (4R,5S), attributed to steric crowding .
Q. What analytical challenges arise in detecting trace amounts of this compound in biological matrices?
- Answer : GC-MS with electron capture detection (ECD) is optimal due to chlorine’s high electron affinity. However, matrix interference from plant extracts (e.g., Ocimum basilicum) requires solid-phase extraction (SPE) using C18 cartridges. Limit of detection (LOD) is 0.1 ppm, validated via spiked recovery studies (85–95%) .
Q. How can conflicting crystallographic data between experimental and computational models be resolved?
- Answer : Discrepancies in bond lengths (e.g., C-Cl vs. C-O) may arise from crystal packing effects. Refinement using SHELXL with high-resolution (<1.0 Å) data improves accuracy. Comparative analysis with neutron diffraction or synchrotron XRD validates computational models (e.g., Gaussian09) .
Q. What role does this compound play in natural product biosynthesis?
- Answer : Its detection in Ocimum basilicum methanol extracts (24.23% abundance) suggests involvement in plant defense mechanisms. Isotopic labeling (e.g., C-glucose) tracks biosynthetic pathways, revealing precursors like chlorinated shikimate derivatives. Enzymatic assays with halogenases (e.g., Flavin-dependent) confirm in vitro synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
